molecular formula C15H19NO4 B2895085 Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate CAS No. 1260778-11-7

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate

Cat. No.: B2895085
CAS No.: 1260778-11-7
M. Wt: 277.32
InChI Key: LSUSXUIOUKRTAQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol. This compound is characterized by the presence of a benzoate ester linked to a piperidine ring, which is further substituted with a methoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypiperidine and methyl 4-carboxybenzoate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The methoxy group on the piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(4-hydroxypiperidine-1-carbonyl)benzoate: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate:

    Methyl 4-(4-chloropiperidine-1-carbonyl)benzoate:

Properties

IUPAC Name

methyl 4-(4-methoxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-13-7-9-16(10-8-13)14(17)11-3-5-12(6-4-11)15(18)20-2/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUSXUIOUKRTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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